

Preclinical Evaluation of MM-129: An In-Depth Technical Guide on Anticancer Activity

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Compound of Interest		
Compound Name:	Anticancer agent 129	
Cat. No.:	B214767	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anticancer activity of MM-129, a novel small molecule inhibitor. The data herein summarizes its mechanism of action, efficacy in colon cancer models, and key pharmacokinetic and safety profiles, supporting its potential as a therapeutic candidate.

Executive Summary

MM-129 is a 1,2,4-triazine derivative that has demonstrated significant antitumor activity in preclinical studies. It functions as a multi-targeted inhibitor, primarily affecting the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation, survival, and immune evasion. Furthermore, MM-129 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the tumor microenvironment and overcoming immune resistance. Preclinical investigations in colon cancer models have revealed that MM-129 inhibits tumor growth, induces cell cycle arrest, and promotes apoptosis. The compound exhibits a favorable safety profile and pharmacokinetic properties in animal models, warranting further investigation for clinical development.

Data Presentation

In Vivo Efficacy: Xenograft Models



MM-129 has shown significant tumor growth inhibition in mouse xenograft models using human colorectal cancer cell lines DLD-1 and HT-29.

Cell Line	Treatment Group	Tumor Growth Inhibition (%)	Reference
DLD-1	MM-129 (10 μmol/kg)	73.5% (compared to control)	
HT-29	MM-129 (10 μmol/kg)	68% (compared to control)	-

Pharmacokinetics

Pharmacokinetic studies in Wistar rats have demonstrated that MM-129 has favorable absorption and bioavailability.

Parameter	Value	Route of Administration	Animal Model	Reference
Bioavailability (F%)	68.6%	Intraperitoneal	Wistar Rat	
Tmax	10-30 min	Intraperitoneal	Wistar Rat	
Cmax	2.22–4.69 μmol/L	Intraperitoneal	Wistar Rat	_

Safety and Tolerability

MM-129 has been shown to have a good safety profile in preclinical models.



Study Type	Animal Model	Key Findings	Reference
Acute Toxicity	Mice	Not fatal or toxic at an effective anticancer dose of 10 μmol/kg.	
Long-Term Administration	Mice	Doses of 20 and 40 µmol/kg led to mortality, while 10 µmol/kg was well-tolerated.	
Developmental Toxicity	Zebrafish Embryos	No sublethal effects detected at a concentration of 10 μM.	_

Experimental Protocols Cell Lines and Culture

- Cell Lines: Human colorectal adenocarcinoma cell lines DLD-1 and HT-29 were utilized.
- Culture Conditions: Cells were maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Xenograft Studies

- Animal Model: Immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb) were used.
- Tumor Implantation: 2 x 10⁷ DLD-1 or HT-29 cells were implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. MM-129 was administered, for example, intraperitoneally at a dose of 10 µmol/kg.



- Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length × width^2) / 2.
- Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

Western Blot Analysis

- Protein Extraction: Cells were treated with MM-129 at various concentrations for a specified time (e.g., 24 hours). Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then
 incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR,
 β-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated
 secondary antibodies.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
 detection system. Densitometry analysis was performed to quantify protein expression levels
 relative to a loading control.

Cell Cycle Analysis

- Cell Preparation: Cells were seeded and treated with MM-129 for a designated period.
- Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
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